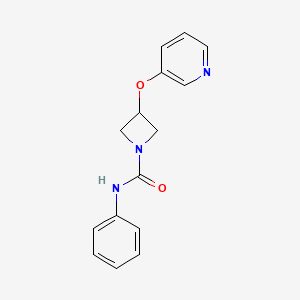

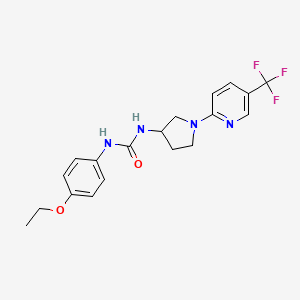

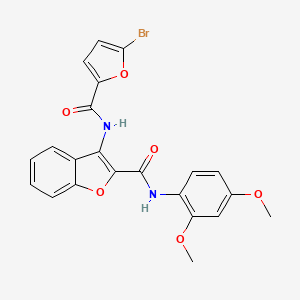

3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Phenyl-1-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione" is a structurally complex molecule that appears to be related to various imidazolidine-2,4-dione derivatives. These derivatives have been the subject of several studies due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles involves a multi-step process starting from N'-arylbenzamidines and tetracyanoethylene, yielding products in 70-90% yields . Similarly, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to produce novel compounds, which can further rearrange under certain conditions . These synthetic routes highlight the versatility and reactivity of the imidazolidine-2,4-dione scaffold.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is characterized by the presence of a five-membered imidazolidine ring fused with other rings or functional groups. X-ray diffraction studies have been used to confirm the structures of these compounds . The spatial structure is crucial for the biological activity of these molecules, as it determines the interaction with biological targets.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives undergo various chemical reactions, including rearrangements and condensations. For example, 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones react in boiling acetic acid to yield indole and imidazolinone derivatives . Additionally, a three-component condensation involving 4-imino-1-phenylimidazolidin-2-one has been developed to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. These compounds exhibit high thermal stability and their reactivity can be modulated by the substitution pattern on the imidazolidine ring. Spectroscopic methods such as NMR, IR, and MS are commonly used to characterize these compounds . The electronic properties and molecular interactions can be studied through computational methods like DFT calculations, which complement experimental findings .

科学的研究の応用

Synthesis and Structural Exploration

Imidazolidine-2,4-diones and their derivatives are synthesized and characterized for their structural properties using various spectroscopic and computational methods. These compounds often exhibit high thermal stability and their structures are confirmed by X-ray diffraction studies, comparing molecular geometry optimization parameters with experimental results (Prasad et al., 2018).

Antimicrobial Activity

Certain derivatives of imidazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against gram-positive bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).

Chemical Reactivity and Mechanisms

Research on the reactivity of imidazolidine-2,4-dione derivatives with isothiocyanates shows the formation of novel compounds, indicating the versatility of these compounds in chemical synthesis and the potential for creating a variety of structurally diverse molecules with potentially useful biological activities (Klásek et al., 2010).

Electrochemical Properties

The electrochemical behavior of hydantoin derivatives, closely related to imidazolidine-2,4-diones, has been studied, highlighting the importance of these compounds in understanding the biochemical actions and developing new methodologies for their analysis (Nosheen et al., 2012).

作用機序

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .

特性

IUPAC Name |

1-[1-(oxolane-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLPBUMYMFZUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)